molecular formula C7H4Cl2N2O B1311169 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 2033-29-6

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1311169
CAS No.: 2033-29-6
M. Wt: 203.02 g/mol
InChI Key: HQBYAESCKCDTDJ-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties. The compound this compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the benzimidazole ring, which significantly influences its reactivity and applications.

Scientific Research Applications

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

Target of Action

The primary target of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is cancer cells, specifically triple-negative breast cancer (TNBC) cells . These cells are characterized by increased amounts of glutathione (GSH), a molecule that plays a crucial role in cellular processes such as DNA synthesis and repair, protein synthesis, and immune system function .

Mode of Action

This compound interacts with its targets through a process known as photo-activated chemotherapy (PACT) . This compound exhibits phototoxicity, meaning it becomes toxic to cells when exposed to light . The compound’s interaction with TNBC cells involves GSH depletion and DNA photocleavage . It has a high resistance to GSH, allowing it to remain effective in the presence of high GSH levels .

Biochemical Pathways

The compound affects several biochemical pathways. . This, in turn, can disrupt cellular processes that rely on GSH. The compound also causes DNA photocleavage, a process that can lead to DNA damage and cell death .

Pharmacokinetics

These properties suggest that the compound can readily enter cells and reach its target sites .

Result of Action

The action of this compound results in significant cellular effects. Its phototoxic action leads to GSH depletion and DNA photocleavage, which can cause cell death . The compound has shown significant potency under photo irradiation in both normoxia and hypoxia conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s phototoxicity means that its efficacy is dependent on light exposure . Additionally, the compound’s effectiveness can be influenced by the presence of GSH in the cellular environment .

Safety and Hazards

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The use of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one in the synthesis of metal complexes for photo-activated chemotherapy (PACT) is a promising area of research. The ability of ROS generation under hypoxic conditions delivers this complex as a hypoxia-efficient selective metallodrug for the treatment of TNBC .

Biochemical Analysis

Biochemical Properties

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutathione (GSH), a crucial antioxidant in cells, leading to GSH depletion and subsequent oxidative stress . This interaction is particularly relevant in the context of cancer cells, where the compound has shown potential in photo-activated chemotherapy (PACT) by inducing DNA photocleavage and oxidative stress . The compound’s ability to bind strongly to serum albumin also aids in its transport and stability within the biological system .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly triple-negative breast cancer (TNBC) cells, the compound has demonstrated significant phototoxicity. It induces cell death through mechanisms involving GSH depletion, DNA binding, and oxidative stress . Additionally, the compound’s high cellular permeability and selective transportation towards the nucleus enhance its efficacy in targeting cancer cells . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing intercalation and subsequent DNA damage . The compound also interacts with GSH, converting it to its oxidized form (GSSG), leading to oxidative stress and cell death . Furthermore, its strong affinity for serum albumin facilitates its transport to target sites while preventing deactivation by GSH . These molecular interactions underpin the compound’s efficacy in inducing cell death in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its efficacy in inducing oxidative stress and DNA damage over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, including significant oxidative stress and cell death . These findings underscore the importance of determining optimal dosages to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and DNA damage. The compound interacts with enzymes such as glutathione reductase, which plays a role in maintaining the balance between reduced and oxidized glutathione . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its strong affinity for serum albumin . This binding aids in the compound’s stability and transport to target sites, enhancing its therapeutic efficacy. Additionally, the compound’s high cellular permeability allows it to accumulate in specific cellular compartments, further contributing to its biological activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA The compound’s ability to intercalate into DNA and induce oxidative stress highlights its potential as a therapeutic agent in targeting cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1H-benzo[d]imidazole with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by reacting 5,6-dichloro-1H-benzo[d]imidazole with an oxidizing agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced chemical reactors to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazoles .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
  • 5,6-Dichloro-1H-benzo[d]imidazol-2-amine
  • 5,6-Dichloro-2-methyl-1H-benzo[d]imidazole

Uniqueness

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6-dichloro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBYAESCKCDTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432532
Record name 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-29-6
Record name 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 4,5-dichloro-benzene-1,2-diamine (25 g, 0.14 mol) in dry DMF (200 mL), was added CU (23 g, 0.14 mol) as the solid. The reaction solution was stirred at room temperature for 1 hour, then water (500 mL) was added. The precipitated solid was collected by filtration, washed with water, dried thoroughly to afford the titled compound (26.0 g, 90%). The crude product was used in the following reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To the solution of 4,5-dichloro-benzene-1,2-diamine (25 g, 0.14 mol) in dry DMF (200 mL), was added CDI (23 g, 0.14 mol) as the solid. The reaction solution was stirred at room temperature for 1 hour, then water (500 mL) was added. The precipitated solid was collected by filtration, washed with water, dried thoroughly to afford the titled compound (26.0 g, 90%). The crude product was used in the following reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

5.49 g (33.9 mmol) of 1,1′-carbonyldiimidazole were added in portions to a stirred solution of 5.00 g (28.2 mmol) of 1,2-diamino-4,5-dichlorobenzene in THF (100 ml) at room temperature. The reaction solution was then stirred at room temperature overnight. The reaction mixture was mixed with water (60 ml) and cooled in an ice bath. The precipitate which separated out was filtered, washed with water and dried in vacuo.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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